Cas no 872366-74-0 (methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate)

methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate structure
872366-74-0 structure
Productnaam:methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
CAS-nummer:872366-74-0
MF:C20H19F3N2O4S
MW:440.436074495316
CID:6626867
PubChem ID:67219460

methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Chemische en fysische eigenschappen

Naam en identificatie

    • methyl 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
    • methyl 2-(1-{[4-methanesulfonyl-2-(trifluoromethyl)phenyl]methyl}-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
    • methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
    • 940950-20-9
    • [1-(4-Methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-acetic acid methyl ester
    • 872366-74-0
    • C92956
    • SCHEMBL1940778
    • 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-methyl-1-[[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]methyl]-, methyl ester
    • Inchi: 1S/C20H19F3N2O4S/c1-12-16(10-18(26)29-2)15-5-4-8-24-19(15)25(12)11-13-6-7-14(30(3,27)28)9-17(13)20(21,22)23/h4-9H,10-11H2,1-3H3
    • InChI-sleutel: QYYSOTBHCGFKAW-UHFFFAOYSA-N
    • LACHT: S(C)(C1C=CC(=C(C(F)(F)F)C=1)CN1C2C(=CC=CN=2)C(CC(=O)OC)=C1C)(=O)=O

Berekende eigenschappen

  • Exacte massa: 440.10176275g/mol
  • Monoisotopische massa: 440.10176275g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 6
  • Complexiteit: 725
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 86.6Ų
  • XLogP3: 3.2

Experimentele eigenschappen

  • Dichtheid: 1.37±0.1 g/cm3(Predicted)
  • Kookpunt: 591.6±50.0 °C(Predicted)
  • pka: 4.77±0.30(Predicted)

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